2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
Description
This compound belongs to the pyridopyrimidine class, characterized by a fused pyridine-pyrimidine core. Its structure features a pyrido[4,3-d]pyrimidin-4-one scaffold with two distinct substituents:
- Position 2: A sulfanyl (-S-) group attached via a 2,5-dimethylbenzyl moiety.
- Position 6: A 4-methoxybenzyl group.
The pyrido[4,3-d]pyrimidine framework is less commonly studied than its [2,3-d] isomer but shares therapeutic relevance in antimicrobial and anticancer applications .
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-16-4-5-17(2)19(12-16)15-30-24-25-22-10-11-27(14-21(22)23(28)26-24)13-18-6-8-20(29-3)9-7-18/h4-9,12H,10-11,13-15H2,1-3H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHRNVKSFCIUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)OC)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[4,3-d]pyrimidine core.
Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the 2-{[(2,5-dimethylphenyl)methyl]sulfanyl} and 6-[(4-methoxyphenyl)methyl] groups. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Biological Research: Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Chemical Biology: The compound is used as a probe to study biological pathways and processes.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Structural Analogues and Core Variations
A. Pyrido[2,3-d]pyrimidin-4-one Derivatives
- Example: 2-Methylthio-3-substituted-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-ones (). Key Differences: The [2,3-d] isomer versus [4,3-d] alters ring geometry, affecting binding to biological targets. Substitutions at position 3 (e.g., tetrahydrobenzothiophene) confer anti-inflammatory and analgesic properties, distinct from the target compound’s antimicrobial focus . Activity: IC₅₀ values for COX-2 inhibition (0.8–2.1 µM) .
B. 6-[(4-Methoxyphenyl)methyl] Derivatives
Substituent Effects
A. Sulfanyl Group Variations
- Example: 2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one (). Key Differences: A flexible ethylene spacer between the sulfanyl group and 4-methoxyphenoxy moiety reduces steric hindrance. Activity: Broad-spectrum antibacterial activity (MIC: 4–8 µg/mL against Staphylococcus aureus) .
B. Electron-Donating Groups
- Example: 6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one (). Key Differences: Lacks the fused pyridine ring but shares a benzylsulfanyl group. Activity: CDK2 inhibition (IC₅₀: 0.4 µM) due to planar pyrimidine core .
Key Observations :
- Core Structure : Pyrido[4,3-d]pyrimidin-4-one derivatives are understudied compared to [2,3-d] isomers but offer unique steric and electronic profiles for target engagement .
- Substituent Synergy : The combination of a lipophilic 2,5-dimethylbenzylsulfanyl group and electron-donating 4-methoxybenzyl may enhance antimicrobial activity, as seen in analogous compounds .
- Activity Gaps: Limited data exist for pyrido[4,3-d]pyrimidin-4-ones, necessitating further studies to benchmark against established [2,3-d] derivatives.
Biological Activity
The compound 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one (CAS Number: 1112301-05-9) is a novel pyrido-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 421.6 g/mol
- Structural Features : The compound features a pyrido[4,3-d]pyrimidin-4-one core with a sulfanyl and methoxyphenyl substituent. This unique structure may contribute to its biological activity.
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets in cells. The presence of the sulfanyl group suggests potential interactions with thiol-containing proteins or enzymes. Additionally, the methoxy and dimethylphenyl groups may enhance lipophilicity and receptor binding affinity.
Anticancer Activity
Research indicates that compounds similar to pyrido-pyrimidines exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms include:
- Inhibition of cell proliferation : Studies have shown that derivatives can inhibit the proliferation of cancer cell lines by disrupting cell cycle progression.
- Apoptosis induction : Compounds have been observed to activate apoptotic pathways through caspase activation and mitochondrial dysfunction.
Antidiabetic Effects
Some pyrido-pyrimidine derivatives have been investigated for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), a target for diabetes treatment. This activation enhances insulin sensitivity and glucose uptake in cells.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The mechanism is likely related to membrane disruption or inhibition of essential bacterial enzymes.
Study 1: Anticancer Activity Evaluation
A study conducted on a series of pyrido-pyrimidine derivatives demonstrated that compounds with similar structures significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis. The IC values ranged from 5 to 15 µM depending on the specific derivative tested.
Study 2: Antidiabetic Potential
In vitro assays revealed that a related compound activated PPARγ with an EC value of approximately 10 µM. This activation was associated with increased glucose uptake in adipocytes, suggesting potential as an antidiabetic agent.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 421.6 g/mol |
| Biological Activities | Anticancer, Antidiabetic, Antimicrobial |
| IC (Anticancer) | 5 - 15 µM |
| EC (Antidiabetic) | ~10 µM |
Q & A
Q. What are the common synthetic routes for 2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[(4-methoxyphenyl)methyl]-pyrido[4,3-d]pyrimidin-4-one?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrido[4,3-d]pyrimidin-4-one core. Key steps include thioether linkage formation using [(2,5-dimethylphenyl)methyl]thiol and alkylation of the 4-methoxyphenylmethyl group. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used under controlled temperatures (60–80°C) to optimize yield and purity. Inert atmospheres (e.g., nitrogen) may prevent oxidation of sensitive intermediates .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs spectroscopic techniques:
- NMR (1H/13C) to confirm substituent positions and stereochemistry.
- IR spectroscopy to verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- Mass spectrometry (HRMS) for molecular weight confirmation. Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What preliminary assays are used to evaluate its biological activity?
In vitro assays include:
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates.
- Cytotoxicity screening (MTT assay) against cancer cell lines (IC50 determination).
- Antioxidant capacity via DPPH radical scavenging or FRAP assays, particularly if phenolic groups are present .
Q. Which structural analogs have been studied, and how do they compare?
Analogs like pyrido[3,4-d]pyrimidines and thieno[3,2-d]pyrimidines show enhanced antitumor activity due to fused ring systems. Substitutions at the 2- and 6-positions (e.g., trifluoromethyl or chloro groups) modulate potency and selectivity. For example, 4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine exhibits antimicrobial activity, highlighting the role of sulfonyl groups .
Q. How can computational methods aid in understanding its reactivity?
Density Functional Theory (DFT) calculates electron distribution, identifying nucleophilic/electrophilic sites. Molecular docking predicts binding affinities to targets (e.g., ATP-binding pockets). Solubility and logP values are estimated via tools like COSMO-RS for pharmacokinetic profiling .
Advanced Research Questions
Q. How to design experiments to optimize synthetic yield while minimizing side reactions?
Use a split-plot factorial design :
- Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 eq).
- Response variables : Yield (HPLC), purity (NMR integration). Replication (n=4) reduces variability. Statistical analysis (ANOVA) identifies significant factors. Evidence from agricultural split-split plot designs can be adapted for chemical parameter optimization .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Variable-temperature NMR to detect dynamic effects (e.g., hindered rotation).
- 2D NMR (COSY, NOESY) to assign coupling relationships and spatial proximity.
- X-ray crystallography for unambiguous confirmation of solid-state structure. Cross-validate with computational predictions (e.g., chemical shift calculators) .
Q. How to assess its environmental fate and ecotoxicological impact?
Follow INCHEMBIOL framework :
- Abiotic studies : Hydrolysis/photolysis under simulated sunlight (pH 4–9, 25–50°C).
- Biotic studies : Aerobic biodegradation (OECD 301F) and bioaccumulation in model organisms (Daphnia magna).
- Ecotoxicity : Algal growth inhibition (OECD 201) and acute toxicity assays .
Q. What methodologies elucidate its mechanism of action in complex biological systems?
- Chemical proteomics : Use activity-based probes to identify cellular targets.
- CRISPR-Cas9 screening to pinpoint genetic vulnerabilities in treated cell lines.
- Metabolomics (LC-MS) to track pathway disruptions (e.g., TCA cycle metabolites) .
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models.
- Metabolite identification : Incubate with liver microsomes to detect phase I/II metabolites.
- Formulation optimization : Use nanoemulsions or liposomes to enhance bioavailability .
Data Contradiction Analysis
Q. How to reconcile conflicting results in enzyme inhibition assays across studies?
- Standardize assay conditions : Buffer pH, ionic strength, and ATP concentration (for kinases).
- Validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Meta-analysis of published data to identify confounding variables (e.g., enzyme isoforms) .
Q. What if computational predictions of binding affinity conflict with experimental IC50 values?
- Re-evaluate docking parameters : Solvent models, protein flexibility (MD simulations).
- Probe allosteric binding sites using hydrogen-deuterium exchange mass spectrometry (HDX-MS).
- Synthesize and test analogs with modified substituents to validate structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
